Lophophorine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17627-78-0 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(9S)-4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline |
InChI |
InChI=1S/C13H17NO3/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 |
InChI Key |
PNFBXEKHLUDPIM-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1C2=C3C(=C(C=C2CCN1C)OC)OCO3 |
Canonical SMILES |
CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lophophorine; N-Methylanhalonine; |
Origin of Product |
United States |
Detailed Research Findings on Lophophorine
Early Structural Elucidation Studies of Lophophora Alkaloids
The initial scientific exploration of Lophophora alkaloids began in the late 19th century, driven by interest in the traditional use of peyote by indigenous peoples. These early studies laid the groundwork for understanding the complex chemistry of these plants.
Pioneering Contributions in Alkaloid Chemistry
Pioneering work in the isolation and identification of Lophophora alkaloids was conducted by notable chemists and pharmacologists. Louis Lewin, a German toxicologist, was among the first to study the chemistry of peyote, isolating an alkaloid in 1888 that he named anhalonine, though it was later understood to be a mixture of alkaloids. iceers.orguwpress.org Arthur Heffter, another German pharmacologist, made more definitive contributions starting in the 1890s. heffter.orgmagicactus.com Heffter received samples of Lophophora williamsii and successfully isolated several pure alkaloids, including mescaline, anhalonidine, and this compound, publishing his findings and initial pharmacological observations in 1898. iceers.orgheffter.orgsacredcacti.com Heffter's work was particularly significant as he identified mescaline as the primary psychoactive compound through self-experiments. iceers.orgheffter.org
Heffter's early analyses indicated differing alkaloid profiles in different samples of Lophophora, leading him to believe there were two chemical forms of peyote, although he initially could not distinguish them morphologically. magicactus.com This observation hinted at the chemical diversity within the genus that would be further explored later.
Methodological Advancements in Early Natural Product Characterization
The early characterization of natural products like Lophophora alkaloids relied on the chemical techniques available at the time. These methods were often labor-intensive and required significant quantities of plant material. Techniques included extraction using various solvents, precipitation of alkaloids as salts (often with heavy metals like mercury or platinum), crystallization, and elementary analysis to determine empirical formulas. researchgate.net Early chemical tests, such as oxidation reactions and the Zeisel method for quantifying methoxyl groups, provided some clues about the functional groups present in the isolated compounds. researchgate.net
Despite the limitations of these early methods, researchers like Heffter were able to isolate distinct crystalline substances and begin to differentiate them based on their physical and chemical properties. The structural elucidation of these alkaloids, including this compound, would be a more complex process that extended into the early 20th century, with Ernst Späth and his colleagues making significant strides in determining the structures of many Lophophora alkaloids, including anhalonine and this compound, in the decade following 1919. researchgate.net
Evolution of Research Interest in Lophophora Alkaloids
The initial focus on Lophophora alkaloids was primarily driven by pharmacological interest, particularly the notable psychoactive effects associated with the plant's traditional use. Over time, the scope of research evolved, encompassing more detailed chemical analysis and a broader academic context.
Shifting Paradigms in Alkaloid Investigation
The early paradigm in Lophophora alkaloid research was centered on the isolation of individual compounds and the investigation of their biological effects. Following the initial isolations by Lewin and Heffter, the focus shifted towards the structural determination of these alkaloids. The work of Ernst Späth in the early 20th century marked a significant advancement, applying more sophisticated chemical techniques to elucidate the precise molecular structures of compounds like this compound. researchgate.net
As analytical techniques improved with the advent of chromatography and spectroscopy, researchers were able to identify a much larger number of alkaloids present in Lophophora. By 1976, 50 alkaloids had been observed, and prior to 1986, 35 isoquinolines had been reported. sacredcacti.com Current research indicates over 40 different alkaloids have been isolated from the Lophophora genus. ku.dkkemono.suacs.org This represents a shift from identifying the major, most easily isolated compounds to a more comprehensive understanding of the plant's complex alkaloid profile, including trace components. sacredcacti.com The biosynthetic pathways of the main Lophophora alkaloids were reported in the late 1960s, further deepening the understanding of how these compounds are produced in the plant. ku.dkacs.org
Academic Context of Early Pharmacological Inquiries
The early pharmacological studies of Lophophora alkaloids were conducted within the academic and pharmaceutical contexts of the late 19th and early 20th centuries. Researchers like Heffter, working in pharmacological institutes, investigated the physiological effects of the isolated alkaloids, often using animal experiments and self-experimentation. heffter.org Louis Lewin's initial chemical study in 1888 was the first article about a psychoactive plant published in the West, highlighting the emerging scientific interest in such substances. iceers.org
While mescaline quickly became the primary focus due to its pronounced psychoactive effects, other alkaloids like pellotine also garnered attention for their pharmacological properties, with pellotine even being briefly marketed as a hypnotic. ku.dkacs.org Early human trials of isolated peyote alkaloids were conducted, contributing to the understanding of their effects. heffter.org The academic context of this era involved a blend of chemistry, pharmacology, and botany, as researchers grappled with the identification, structural determination, and biological evaluation of these novel natural products. The challenges included obtaining reliable plant samples and developing effective methods for separating and characterizing the various alkaloids present. druglibrary.net
Biosynthesis of Lophophorine
Precursor Identification and Metabolic Pathways
The biosynthesis of Lophophorine is intricately linked to the pathways producing other phenethylamine (B48288) and tetrahydroisoquinoline alkaloids in Lophophora species. Studies utilizing radiolabeled precursors have been instrumental in elucidating these routes.
Tyrosine as a Key Biosynthetic Precursor
The amino acid tyrosine serves as the primary starting material for the biosynthesis of cactus alkaloids, including the tetrahydroisoquinolines such as this compound. nih.govwikimedia.orgwikipedia.orgfishersci.ptflybase.orghmdb.ca Investigations have shown efficient incorporation of tyrosine into various Lophophora alkaloids, supporting its role as a foundational precursor. wikimedia.org
Postulated Intermediates in Tetrahydroisoquinoline Alkaloid Formation
The biosynthetic route from tyrosine to tetrahydroisoquinoline alkaloids like this compound proceeds through several key intermediates. The pathway initially involves the conversion of tyrosine to tyramine (B21549) and then dopamine (B1211576). nih.govwikipedia.orgflybase.org The formation of the tetrahydroisoquinoline scaffold is believed to occur through a ring closure reaction involving intermediates derived from the phenethylamine pathway. nih.govwikimedia.org
Proposed intermediates in the formation of phenolic tetrahydroisoquinoline alkaloids, a group that includes this compound, anhalamine, anhalonidine, and pellotine (B1218421), are thought to arise from a pathway similar to that of mescaline up to a certain point. wikimedia.org Subsequent steps involve specific methylation and cyclization events. wikimedia.org Anhalonidine has been identified as a biosynthetic precursor to anhalonine (B12298444). nih.gov While the precise sequence of intermediates leading directly and solely to this compound is still an area of research, it is understood to diverge from the main mescaline pathway after the formation of certain substituted phenethylamines. nih.govwikimedia.org this compound itself has been suggested as a possible chemical intermediate in the biosynthesis of other tetrahydroisoquinolines found in peyote. wikipedia.org
Enzymology of this compound Biosynthesis
The conversion of precursors into this compound is catalyzed by a suite of enzymes. Identification and characterization of these enzymes and their corresponding genes are crucial for a complete understanding of the biosynthetic pathway.
Identification of Candidate Genes and Enzyme Families
Transcriptomic and genomic approaches have facilitated the identification of candidate genes potentially involved in the biosynthesis of alkaloids in Lophophora williamsii. wikipedia.orgflybase.orgwikipedia.orgwikipedia.orgguidetomalariapharmacology.org These studies have pointed to several enzyme families playing critical roles in the pathway leading to both phenethylamines and tetrahydroisoquinolines. wikipedia.orgflybase.orgwikipedia.orgwikipedia.org
Candidate enzyme families identified include decarboxylases, hydroxylases, and O-methyltransferases. wikipedia.orgflybase.orgwikipedia.orgwikipedia.org An N-methyltransferase with broad substrate specificity has also been identified and is considered a potential participant in the early steps of tetrahydroisoquinoline alkaloid biosynthesis in peyote. guidetomalariapharmacology.orgwikipedia.org
Role of O-methyltransferases and Hydroxylases
O-methyltransferases are essential enzymes in the biosynthesis of many alkaloids, including those in Lophophora. wikipedia.org These enzymes catalyze the transfer of a methyl group, typically from S-adenosyl-L-methionine, to a hydroxyl group on an acceptor molecule. wikipedia.org This methylation is a critical step in modifying the phenolic intermediates in the pathway towards this compound and other related alkaloids.
Hydroxylases are another key class of enzymes involved, responsible for introducing hydroxyl (-OH) groups onto aromatic rings or side chains of intermediates. wikipedia.orgwikipedia.org A cytochrome P450 enzyme has been identified that catalyzes the 3-hydroxylation of L-tyrosine to L-DOPA, an early step in the pathway. guidetomalariapharmacology.orgwikipedia.org Further hydroxylation steps are necessary to generate the required substitution patterns on the aromatic ring for the formation of the tetrahydroisoquinoline core and subsequent modifications. wikipedia.org
Transcriptomic and Genomic Approaches to Pathway Elucidation
High-throughput transcriptome sequencing (RNA-seq) has been employed to analyze gene expression profiles in Lophophora williamsii. wikipedia.orgwikipedia.orgwikipedia.orgguidetomalariapharmacology.org By comparing gene expression in different tissues (e.g., buttons and roots) and correlating expression levels with alkaloid content, researchers can identify genes that are likely involved in alkaloid biosynthesis. wikipedia.orgwikipedia.org
These transcriptomic studies, coupled with genomic data and homology-guided gene discovery, have allowed for the identification of candidate genes encoding enzymes like tyrosine/DOPA decarboxylase, hydroxylases, and O-methyltransferases. wikipedia.orgflybase.orgwikipedia.orgwikipedia.orgguidetomalariapharmacology.org Biochemical assays with recombinant enzymes expressed from these candidate genes, as well as functional analyses using engineered organisms, help to confirm their enzymatic activity and substrate specificity, contributing to the step-wise elucidation of the biosynthetic pathways for alkaloids like this compound. guidetomalariapharmacology.orgwikipedia.org
| Enzyme Family | Proposed Role in Biosynthesis |
| Tyrosine/DOPA Decarboxylase | Catalyzes the decarboxylation of tyrosine and/or L-DOPA. wikipedia.orgflybase.orgwikipedia.orgwikipedia.org |
| Hydroxylases | Introduce hydroxyl groups onto aromatic rings or side chains. wikipedia.orgflybase.orgwikipedia.orgwikipedia.org |
| O-methyltransferases | Catalyze the methylation of hydroxyl groups. wikipedia.orgflybase.orgwikipedia.orgwikipedia.org |
| N-methyltransferase | Potentially involved in N-methylation steps. guidetomalariapharmacology.orgwikipedia.org |
| Cytochrome P450 | Catalyzes specific hydroxylation reactions, e.g., tyrosine to L-DOPA. guidetomalariapharmacology.orgwikipedia.org |
Table 1: Enzyme Families Implicated in this compound Biosynthesis (based on studies of Lophophora alkaloids)
Comparative Biosynthesis across Lophophora Species
Comparative studies of the alkaloid content in different Lophophora species have revealed notable differences in their chemical profiles. These variations suggest divergences in the underlying biosynthetic pathways active in each species. cactiguide.commagicactus.comshaman-australis.com
Alkaloid Profile Differentiation between Lophophora williamsii and Lophophora diffusa
Lophophora williamsii, commonly known as peyote, is characterized by a complex alkaloid mixture where mescaline is typically the most abundant constituent. Studies have reported mescaline content in L. williamsii ranging from 15% to 30% of the total alkaloid content. cactiguide.commagicactus.comreddit.com Other significant alkaloids present in L. williamsii include pellotine, anhalonidine, anhalamine, and hordenine. reddit.comsacredcacti.comwikipedia.orgnih.gov Pellotine is often reported as the second most common alkaloid in L. williamsii, with concentrations around 14-17% of the total alkaloid content. cactiguide.commagicactus.comreddit.comwikipedia.org this compound has also been identified as one of the alkaloids present in L. williamsii. sacredcacti.comwikipedia.org
In contrast, Lophophora diffusa exhibits a distinctly different alkaloid profile. The major alkaloid in L. diffusa is pellotine, which constitutes a much larger proportion of the total alkaloid content compared to L. williamsii. nih.govwikipedia.orgku.dk Research indicates that pellotine can make up 80% or higher of the total alkaloid content in L. diffusa. reddit.com Some reports suggest pellotine content in L. diffusa can be as high as 65-88%, while mescaline is present in only zero to trace amounts, with a maximum concentration reported as 1.3%. cactiguide.commagicactus.comwikipedia.org Anhalonidine is also found in L. diffusa, typically around 5% of the alkaloid content. reddit.com
The contrasting major alkaloids are a key differentiator between the two species. While L. williamsii is characterized by its high mescaline content, L. diffusa is characterized by its high pellotine content and minimal mescaline. cactiguide.commagicactus.comreddit.comnih.govwikipedia.orgku.dk
Here is a comparative overview of the approximate alkaloid percentages in L. williamsii and L. diffusa:
| Alkaloid | Lophophora williamsii (Approx. % of total alkaloids) | Lophophora diffusa (Approx. % of total alkaloids) |
| Mescaline | 15-30% cactiguide.commagicactus.comreddit.com | 0-1.3% cactiguide.commagicactus.comwikipedia.org |
| Pellotine | 14-17% cactiguide.commagicactus.comreddit.com | 65-88% cactiguide.commagicactus.comreddit.com |
| Anhalonidine | 15% reddit.com | ~5% reddit.com |
| This compound | Present sacredcacti.comwikipedia.org | Not specified as major; likely present in varying amounts |
Note: Alkaloid percentages can vary based on factors such as plant age, growing conditions, and plant part analyzed. sacredcacti.com
Implications for Biosynthetic Pathway Divergence
The significant differences in the dominant alkaloids between L. williamsii and L. diffusa strongly imply divergences in their biosynthetic pathways. While the initial steps from tyrosine to dopamine are likely conserved, the subsequent enzymatic reactions leading to the formation of specific tetrahydroisoquinoline alkaloids appear to differ between the two species. The prevalence of mescaline in L. williamsii suggests a higher activity or different regulation of the enzymes responsible for the O-methylation and cyclization steps that favor mescaline production. Conversely, the dominance of pellotine in L. diffusa indicates that the biosynthetic machinery in this species is geared towards the synthesis of pellotine, potentially due to differences in substrate specificity or expression levels of key methyltransferases or cyclases. The identification of enzymes like N-methyltransferases that can produce N-methylated phenethylamine derivatives, relevant to the synthesis of both this compound and pellotine, highlights potential points of divergence where enzyme activity or substrate preference could dictate the final alkaloid profile observed in each species. nih.gov These chemical differences provide compelling evidence supporting the classification of L. williamsii and L. diffusa as distinct species. cactiguide.commagicactus.comshaman-australis.com
Chemical Synthesis of Lophophorine and Analogues
Strategies for Total Synthesis
Total synthesis of natural products like Lophophorine often involves designing efficient routes to assemble the core structure and introduce the necessary functional groups and stereochemistry. chemrxiv.orgaccessscience.comscripps.edu
Retrosynthetic Analysis Approaches to the Tetrahydroisoquinoline Scaffold
Retrosynthetic analysis is a key tool in planning the synthesis of complex molecules. accessscience.com For the tetrahydroisoquinoline scaffold present in this compound, a common retrosynthetic strategy involves disconnecting the C-N bond of the cyclic amine. This often leads back to a phenethylamine (B48288) derivative and a carbonyl compound, which can then be coupled via a Pictet-Spengler reaction or a related cyclization. researchgate.netresearchgate.net Another approach might involve disconnecting bonds in the aromatic or the heterocyclic rings to identify simpler, readily available starting materials. accessscience.com
Stereoselective and Asymmetric Synthesis Methodologies
Achieving control over stereochemistry is crucial in the synthesis of many natural products, including this compound, which possesses a chiral center. uni.lu Stereoselective and asymmetric synthesis methodologies are employed to synthesize specific enantiomers or diastereomers. rsc.org This can involve using chiral catalysts, chiral auxiliaries, or performing reactions under conditions that inherently favor the formation of one stereoisomer over others. For tetrahydroisoquinolines, asymmetric Pictet-Spengler reactions or other asymmetric cyclization strategies can be utilized to establish the correct stereochemistry at the C-1 position of the tetrahydroisoquinoline ring.
Development of Synthetic Routes for Structural Modification
Beyond total synthesis, the development of synthetic routes for structural modification of this compound and its analogues is important for exploring their chemical space and potentially developing new compounds. nih.gov
Accessing Diversified this compound Derivatives
Synthetic strategies for accessing diversified this compound derivatives involve modifying the existing functional groups or introducing new substituents onto the core structure. nih.gov This can include reactions such as O-methylation, N-methylation, halogenation, or the introduction of different groups onto the aromatic ring or the methylenedioxy bridge. researchgate.net These modifications can lead to analogues with altered physical, chemical, or biological properties.
Novel Chemical Transformations in Alkaloid Synthesis
The synthesis of alkaloids like this compound often drives the development of novel chemical transformations. nih.gov This can involve new methods for carbon-carbon bond formation, selective functional group interconversions, or innovative cyclization strategies. For instance, the formation of the methylenedioxy bridge in this compound and related alkaloids presents a specific synthetic challenge that has likely led to the exploration of various methodologies. nih.gov Recent advancements in areas like enamide cyclization have shown potential in the synthesis of various N-heterocycles found in alkaloids. beilstein-journals.org
Challenges and Future Directions in Synthetic Methodology
Despite significant progress, challenges remain in the synthesis of this compound and its analogues. nih.govmetabolomicsworkbench.org These can include achieving high levels of stereocontrol, developing more efficient and step-economical routes, and synthesizing complex substituted derivatives. scripps.edu Future directions in synthetic methodology are likely to focus on the development of catalytic asymmetric reactions, flow chemistry approaches for improved efficiency, and the use of computational methods to design and optimize synthetic routes. utep.edu Furthermore, bio-inspired synthetic approaches, drawing insights from the plant's biosynthetic machinery, may offer novel strategies for chemical synthesis. researchgate.net
Compound List and PubChem CIDs
| Compound | PubChem CID |
| This compound | 442315 |
| Anhalonidine | 199214 |
| Anhalonine (B12298444) | 520752 |
| Pellotine (B1218421) | 442336, 12314029 scitoys.comnih.gov |
| Isopellotine | Not found in search results for PubChem CID |
| Mescaline | Not found in search results for PubChem CID |
| Hordenine | Not found in search results for PubChem CID |
| Anhalamine | Not found in search results for PubChem CID |
| Anhalinine | Not found in search results for PubChem CID |
| Anhalidine | Not found in search results for PubChem CID |
| Carnegine | Not found in search results for PubChem CID |
| N-methylmescaline | Not found in search results for PubChem CID |
| N-acetylmescaline | Not found in search results for PubChem CID |
| O-methylanhalonidine | Not found in search results for PubChem CID |
| Candicine | Not found in search results for PubChem CID |
| Lophotine | Not found in search results for PubChem CID |
Data Table Example (Illustrative based on search results):
While detailed quantitative data specifically on this compound synthesis yields across different routes was not extensively available in the provided snippets, the synthesis of related alkaloids like pellotine has been reported with specific yields for certain steps.
| Synthetic Step (Pellotine Synthesis Example) | Reactants | Product | Isolated Yield | Reference |
| Reductive amination | Ketone 5, 2,2-dimethoxyethylamine | Benzylamine 6 | Quantitative | nih.gov |
| Ring closure | Benzylamine 6 | Benzylic alcohol 7 | 62% | nih.gov |
| Reduction of benzylic alcohol | Benzylic alcohol 7, Triethyl silane, TFA | Pellotine (racemic) | Not specified | nih.gov |
Pharmacological and Biochemical Mechanisms of Lophophorine in Vitro and Non Human in Vivo
Non-Human Animal Model Investigations
Studies in animal models, particularly rodents, have provided insights into the in vivo effects of lophophorine, highlighting its impact on the central nervous system and motor activity.
Central Nervous System Effects in Rodent Models (e.g., Convulsant Activity)
This compound has been reported to induce convulsant effects in rodents wikipedia.orgacs.org. This suggests an excitatory action on the central nervous system in these models wikipedia.orgacs.org. While specific detailed data on the nature and dose-response of these convulsant effects for this compound were not extensively detailed in the provided search results, the classification as a convulsant indicates a significant impact on neuronal excitability in rodent systems wikipedia.orgacs.org.
Motor Activity Modulation in Animal Studies
Research indicates that certain tetrahydroisoquinoline alkaloids, a class that includes this compound, can modulate motor activity in animal studies wikipedia.org. One study on pellotine (B1218421), another Lophophora alkaloid, demonstrated a dose-dependent decrease in locomotion in mice acs.orgnih.gov. While this specific finding is for pellotine, it suggests that other alkaloids in this class, including this compound, may also influence motor behavior, potentially through interactions with neurotransmitter systems involved in motor control wikipedia.orgacs.orgnih.gov.
Biochemical Target Identification and Modulation (In Vitro)
In vitro studies have been instrumental in identifying specific biochemical targets with which this compound interacts, providing a molecular basis for its observed pharmacological effects.
Receptor Binding and Functional Assays in Relevant Systems
Radioligand displacement assays and functional assays have been employed to investigate the binding profile and activity of Lophophora alkaloids at various receptors, particularly those in the serotonergic system acs.orgnih.gov. While detailed receptor binding data specifically for this compound was not extensively provided, studies on pellotine, a related alkaloid, showed binding affinity for serotonin (B10506) receptors, including 5-HT1D, 5-HT6, and 5-HT7 receptors, in the nanomolar range acs.orgnih.gov. Pellotine was also functionally characterized as an agonist at 5-HT6 receptors and an inverse agonist at 5-HT7 receptors acs.orgnih.gov. Given the structural similarities among Lophophora alkaloids, it is plausible that this compound may also interact with a range of neurotransmitter receptors, contributing to its observed in vivo effects wikipedia.org. Further specific studies on this compound are needed to fully characterize its receptor binding and functional profile.
Cellular and Subcellular Mechanisms of Action (In Vitro)
Understanding the cellular and subcellular mechanisms of this compound involves examining its effects at a more granular level, including its interactions within cells and on cellular processes. While the provided search results offer limited specific details on the cellular and subcellular mechanisms of action solely for this compound, the findings on related alkaloids and the general properties of tetrahydroisoquinolines offer some context wikipedia.org. The ability of this compound to enter the central nervous system in rodents, as demonstrated for pellotine, indicates its capacity to cross biological membranes and reach intracellular targets acs.orgnih.gov. Its potential to inhibit enzymes like MAO-A suggests an interaction with mitochondrial membranes where MAO-A is located mdpi.com. Interactions with neurotransmitter receptors would involve binding to proteins embedded in the cell membrane acs.orgnih.gov. Further research specifically focused on this compound is required to fully elucidate its detailed cellular and subcellular mechanisms, including its effects on signal transduction pathways, ion channels, or other intracellular targets.
Intracellular Signaling Pathway Perturbations
While detailed studies on this compound's perturbation of specific intracellular signaling pathways in mammalian systems (in vitro or non-human in vivo) are not widely available in the provided results, one notable biochemical activity reported for this compound and other non-phenolic tetrahydroisoquinolines is the moderate inhibition of monoamine oxidase A (MAO-A). wikipedia.org MAO-A is an enzyme involved in the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576), and its inhibition can lead to altered levels of these neurotransmitters, subsequently impacting downstream intracellular signaling pathways, particularly in neuronal cells.
In non-human in vivo studies, this compound has been reported to induce convulsions in rodents. wikipedia.org This observation suggests an effect on neuronal activity, which would inherently involve perturbations in intracellular signaling within the central nervous system. However, the specific molecular targets and the precise intracellular signaling cascades responsible for this convulsant effect are not elucidated in the provided information. In contrast, studies on other Lophophora alkaloids like pellotine have investigated interactions with serotonin receptors and their downstream effects on intracellular calcium levels in mammalian cells, providing more detailed insights into signaling perturbations for those compounds. wikipedia.orgnih.gov
Advanced Analytical Methodologies for Lophophorine Research
Extraction and Sample Preparation Techniques
Effective extraction and sample preparation are critical initial steps to isolate Lophophorine from its source material and prepare it for subsequent analysis. The choice of technique depends on the sample matrix and the required sensitivity and throughput.
Modern Solid Phase Extraction (SPE) and Pressurized Liquid Extraction (PLE)
Solid Phase Extraction (SPE) is a widely used technique for sample clean-up and analyte preconcentration. It involves passing a liquid sample through a solid sorbent material that retains the analytes of interest while the matrix components are washed away. This compound, being an alkaloid, can be extracted using appropriate SPE sorbents that have affinity for basic compounds. SPE can be used to isolate alkaloids from plant extracts or biological fluids, removing interfering substances that could compromise chromatographic or mass spectrometric analysis. researchgate.net
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses elevated temperature and pressure to enhance the extraction efficiency of analytes from solid or semi-solid matrices. researchgate.net This technique allows for faster extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. PLE can be coupled in-line with SPE for simultaneous extraction and purification of target compounds. nih.gov While specific applications of PLE for this compound were not extensively detailed in the search results, PLE is a general technique applicable to alkaloid extraction from plant materials.
Microextraction Techniques (SPME, SBSE)
Microextraction techniques, such as Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE), are miniaturized sample preparation methods that offer advantages like reduced solvent usage and simplified procedures. chromatographyonline.com
SPME utilizes a fiber coated with an extractive phase that is exposed to the sample (liquid or headspace) to absorb or adsorb analytes. chromatographyonline.com The fiber is then transferred to the injection port of a gas chromatograph or an interface for liquid chromatography for thermal or liquid desorption of the analytes. chromatographyonline.com
SBSE employs a magnetic stir bar coated with a thick layer of sorptive polymer. chromatographyonline.com The stir bar is placed in the sample solution, and analytes partition into the polymer coating during stirring. chromatographyonline.com After extraction, the stir bar is removed and the analytes are typically desorbed thermally for GC analysis or by back-extraction with a solvent. chromatographyonline.com SBSE generally offers higher extraction capacity and sensitivity compared to SPME due to the larger volume of sorbent material. chromatographyonline.comnih.gov These techniques are particularly useful for the analysis of volatile and semi-volatile compounds and have been applied to the analysis of bacterial metabolites, demonstrating their potential for extracting various organic compounds. nih.govnih.gov
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from other alkaloids and matrix components present in the extracted sample before detection and quantification.
Gas Chromatography (GC) and Multi-Dimensional GC Applications
Gas Chromatography (GC) is a powerful separation technique used for volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. Compounds separate based on their differential partitioning between the mobile gas phase and the stationary phase. GC coupled with Mass Spectrometry (GC-MS) is a common and effective method for the analysis of alkaloids, including this compound, allowing for separation and identification based on retention time and mass spectra. maps.orgnih.govresearchgate.net
Multi-Dimensional Gas Chromatography (MDGC or GCxGC) provides enhanced separation capacity compared to one-dimensional GC by using two different columns with different stationary phases in tandem. sepsolve.commonash.eduwikipedia.org The effluent from the first column is transferred to the second column via a modulator, allowing for separation based on two different properties (e.g., volatility and polarity). sepsolve.comwikipedia.org This technique is particularly useful for analyzing complex mixtures and resolving coeluting peaks, potentially improving the separation and detection of this compound in samples containing numerous other alkaloids. sepsolve.commonash.edu While direct application to this compound was not explicitly found, GCxGC is used for complex samples in various fields, including the analysis of natural products and metabolites. wikipedia.org
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique suitable for a wide range of compounds, including less volatile or thermally labile substances like alkaloids. phenomenex.com HPLC uses a liquid mobile phase pumped through a column packed with a stationary phase. Separation is achieved based on interactions between the analytes, the stationary phase, and the mobile phase. HPLC is often coupled with UV-Vis detection or Mass Spectrometry (HPLC-MS) for the analysis of alkaloids. unodc.orgcuestionesdefisioterapia.com
Ultra-High-Performance Liquid Chromatography (UHPLC) is an advanced form of HPLC that utilizes smaller stationary phase particles and higher pressures, resulting in faster separations, improved resolution, and increased sensitivity. phenomenex.comau.dkchromatographytoday.com UHPLC is particularly advantageous for the analysis of complex samples and for high-throughput analysis. phenomenex.comau.dk UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS) offers excellent separation power and accurate mass measurements for the identification and quantification of analytes, including alkaloids. acs.orgamericanpharmaceuticalreview.com This combination is powerful for studying the metabolic fate of compounds and analyzing complex biological matrices. acs.org
Mass Spectrometry-Based Characterization
Mass Spectrometry (MS) is a crucial detection and characterization technique used in conjunction with chromatographic methods for the analysis of this compound. MS provides information about the mass-to-charge ratio of analytes, allowing for their identification and quantification.
When coupled with GC or HPLC, MS detectors provide highly sensitive and selective detection. GC-MS is commonly used for the identification of alkaloids based on their characteristic mass fragmentation patterns. maps.orgnih.govresearchgate.net LC-MS, including HPLC-MS and UHPLC-MS, is also widely applied for alkaloid analysis, particularly for compounds that are not suitable for GC. cuestionesdefisioterapia.comacs.orgnih.gov
Various ionization techniques can be used in MS, depending on the properties of the analyte and the matrix. Electrospray Ionization (ESI) is commonly used for coupling LC with MS, producing charged molecules or ions. theses.cz Desorption Electrospray Ionization–Mass Spectrometry Imaging (DESI-MSI) is an ambient ionization technique that allows for the direct analysis of compounds on surfaces and can be used to visualize the distribution of alkaloids in biological tissues. acs.orgnih.gov Tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting selected ions and analyzing the resulting fragment ions, further increasing the confidence in compound identification. acs.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of analytes and differentiate compounds with similar nominal masses. acs.orgamericanpharmaceuticalreview.com
MS-based techniques are indispensable for confirming the presence of this compound, identifying potential metabolites, and studying its fate in biological systems. acs.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural confirmation of this compound. HRMS provides highly accurate mass measurements, often to several decimal places, which allows for the determination of the elemental composition of an analyte. This is crucial for confirming the molecular formula of this compound (C₁₃H₁₇NO₃) and distinguishing it from other compounds with similar nominal masses nih.gov. The precise mass-to-charge ratio (m/z) obtained from HRMS, coupled with fragmentation patterns in tandem mass spectrometry (MS/MS), provides a high degree of confidence in identifying this compound within complex mixtures. For instance, HRMS coupled with Electrospray Ionization (ESI) has been utilized in metabolomic studies to identify and characterize various compounds, demonstrating its capability for accurate mass determination and structural annotation nih.govmdpi.com.
Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Profiling
Hyphenated techniques, which combine a separation method with mass spectrometry, are indispensable for the comprehensive profiling of alkaloids, including this compound, in biological and botanical samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. It has been historically applied to the analysis of peyote alkaloids, including this compound dmt-nexus.meebi.ac.uk. In GC-MS, compounds are separated based on their boiling points and interaction with the stationary phase in the GC column before entering the mass spectrometer for detection and identification based on their fragmentation patterns. While effective, GC analysis of some alkaloids may benefit from derivatization to improve volatility and peak shape theses.cz. The mass spectrum of this compound obtained via GC-MS can be compared to spectral libraries for identification nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suitable for the analysis of less volatile and thermally labile compounds like many alkaloids. LC-MS separates compounds based on their polarity and interaction with the stationary and mobile phases in the LC column before they are ionized and detected by the mass spectrometer youtube.com. LC-MS, including LC-MS/MS, has been employed for the analysis and quantification of alkaloids in plant extracts and biological matrices archive.orgacs.orgnih.govresearchgate.netnih.gov. This technique offers high sensitivity and selectivity, making it valuable for analyzing complex alkaloid mixtures where GC-MS might not be ideal without derivatization theses.cz. LC-MS/MS, or tandem mass spectrometry, provides additional structural information through the fragmentation of parent ions, further enhancing the confidence in this compound identification nih.gov.
These hyphenated techniques enable the separation and detection of this compound within complex matrices, providing both retention time data from the chromatography and mass spectral data from the MS detector for identification and relative quantification.
Advanced Ionization Techniques (e.g., DART, ESI, NCI, PCI)
The choice of ionization technique is critical for efficiently converting the analyte molecules into ions that can be detected by the mass spectrometer. Several advanced ionization techniques are relevant to this compound analysis:
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used in LC-MS. It is suitable for polar and charged molecules like alkaloids, producing primarily protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) mdpi.comyoutube.com. ESI is widely used for the analysis of various alkaloids and is compatible with reverse-phase LC, making it a common choice for this compound analysis via LC-MS nih.govacs.org.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization technique often coupled with LC. It is generally suitable for less polar and more volatile compounds than ESI, although it can also ionize a range of molecules. While not explicitly detailed for this compound in the provided snippets, APCI is a common ionization method in LC-MS for various organic compounds.
Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. DART-HRMS has been shown to be a suitable technique for the rapid screening and quantification of mescaline in cactus tissue, suggesting its potential applicability for the analysis of other peyote alkaloids like this compound researchgate.netresearchgate.net.
Chemical Ionization (CI), including Positive Chemical Ionization (PCI) and Negative Chemical Ionization (NCI): CI is a softer ionization technique compared to electron ionization (EI) used in standard GC-MS. PCI typically produces protonated molecules ([M+H]⁺), while NCI is more sensitive to electronegative compounds. PCI-MS has been used for the determination of mescaline in biological matrices, indicating that CI techniques can be applied to the analysis of peyote alkaloids maps.orgsacredcacti.com. These techniques can provide complementary information to EI-MS, particularly regarding the molecular weight of the analyte.
The selection of the appropriate ionization technique depends on the specific analytical goal, the sample matrix, and the hyphenated technique being used.
Derivatization Strategies for Enhanced Analysis
Derivatization involves chemically modifying an analyte to improve its chromatographic behavior or detectability. While not always necessary, particularly with LC-MS, derivatization can be beneficial for the analysis of alkaloids like this compound, especially in GC-based methods or when using certain detection methods.
Pre-column and Post-column Derivatization in Chromatography
Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation.
Pre-column derivatization: This is more frequently used in HPLC analysis of alkaloids . Pre-column derivatization alters the analyte's properties before it enters the column, which can improve peak shape, retention, and separation. It can also introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, respectively .
Post-column derivatization: This involves reacting the separated analytes with a reagent after they elute from the column but before they reach the detector. This is useful when the derivatization reaction is not compatible with the mobile phase or would complicate the separation.
For GC analysis of alkaloids, derivatization is often an important step in sample preparation to increase volatility and reduce tailing caused by interactions with the stationary phase theses.cz.
Chemical Modification for Enhanced Detectability
Chemical modification can significantly enhance the detectability of this compound and other alkaloids, particularly when using UV, fluorescence, or electrochemical detectors. For instance, derivatization can introduce functional groups that strongly absorb UV light at wavelengths where the native alkaloid has poor absorbance, or it can create fluorescent derivatives that allow for highly sensitive fluorescence detection . While specific derivatization strategies solely for this compound's enhanced detectability were not extensively detailed in the provided snippets, the principle of chemical modification for improved detection is well-established in alkaloid analysis . Reagents that react with hydroxyl or amine groups, common in alkaloids, are often employed for derivatization .
Quantitative Analysis and Chemical Fingerprinting of Alkaloid Mixtures
Quantitative analysis of this compound involves determining its precise amount or concentration in a sample. This is typically achieved using calibrated analytical methods, often employing techniques like GC-MS or LC-MS with internal standards nih.govresearchgate.netresearchgate.net. Calibration curves are generated using known concentrations of this compound standards, and the response of the unknown sample is compared to this curve for quantification researchgate.net.
Interactive Data Table: Alkaloids Identified in Lophophora Species and Relevant Analytical Techniques
| Compound Name | PubChem CID | Relevant Analytical Techniques Mentioned in Search Results |
| This compound | 442315 | GC-MS, LC-MS, HRMS, DART (potential), ESI (potential), NCI (potential), PCI (potential) |
| Mescaline | 4076 | TLC, GC-MS, LC-MS, LC-MS/MS, DART-HRMS, ESI-MS, PCI-MS, CE-ESI-MS, MALDI-MSI |
| Pellotine (B1218421) | 10140 | GC-MS, LC-MS, LC-MS/MS, ESI-MS |
| Anhalonine (B12298444) | 16516 | GC-MS, LC-MS |
| Anhalonidine | 2048 | GC-MS, LC-MS |
| Anhalamine | 16515 | GC-MS |
| Hordenine | 3652 | DART (potential) |
| N-methylmescaline | 61079 | Mentioned as minor alkaloid |
| 3-O-demethylmescaline | 148400 | Mentioned as minor alkaloid |
| Lophophine | 26652 | Mentioned in relation to Lophophora diffusa, psychoactive properties discussed (Excluded) |
Method Development for Trace Detection and Quantification
The accurate detection and quantification of this compound, especially at trace levels within complex samples such as plant extracts or biological specimens, require sophisticated analytical techniques. Method development in this area focuses on achieving high sensitivity, selectivity, and reliability.
Chromatographic techniques coupled with sensitive detectors are fundamental to this compound analysis. Gas chromatography-mass spectrometry (GC-MS) and high-pressure liquid chromatography (HPLC) have been employed for the analysis of alkaloids, including this compound, in botanical samples dmt-nexus.meresearchgate.netunodc.org. These methods allow for the separation of this compound from other co-occurring compounds, which is crucial given that this compound is often found alongside a variety of other alkaloids in its natural sources sacredcacti.comtroutsnotes.commaps.org.
For enhanced sensitivity and specificity, particularly in complex mixtures, techniques such as Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) are utilized researchgate.net. LC-MS analysis has been applied in studies involving the analysis of alkaloids in biological samples nih.govacs.org. The use of mass spectrometry provides characteristic fragmentation patterns that aid in the positive identification of this compound, even at low concentrations.
Developing methods for trace detection involves optimizing sample preparation procedures to efficiently extract this compound from the matrix while minimizing interference from other compounds. Various extraction techniques may be employed, potentially including solvent extraction or solid-phase extraction, depending on the sample type unodc.org. The goal is to concentrate the analyte and present it in a clean form suitable for chromatographic separation and detection.
Quantification of this compound typically involves the use of calibration curves generated with known concentrations of a this compound standard. The response of the detector to this compound in the sample is then compared to the calibration curve to determine its concentration. Achieving accurate quantification requires careful validation of the method, including assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While specific detailed data on these parameters exclusively for this compound across various methods were not extensively detailed in the search results, the general principles of analytical method validation apply.
Chemometric Approaches for Complex Mixture Analysis
The analysis of this compound within complex biological or botanical matrices often involves dealing with a multitude of other compounds, including structurally similar alkaloids sacredcacti.comtroutsnotes.com. Chemometric approaches offer powerful tools for extracting meaningful information from complex analytical data generated from these mixtures.
Chemometrics involves the application of statistical and mathematical methods to chemical data. In the context of this compound research, chemometric techniques can be used for various purposes, such as:
Classification and Discrimination: Differentiating between samples based on their chemical profiles. For instance, distinguishing between different species or varieties of plants containing this compound or identifying geographical origins.
Identification of Markers: Identifying specific compounds, potentially including this compound, that are characteristic of certain sample groups.
Method Optimization: Using experimental design and statistical analysis to optimize analytical parameters for improved separation and detection of this compound in complex matrices.
Studies involving the analysis of complex plant metabolites have successfully combined LC-MS data with multivariate chemometric techniques like PCA and PLS-DA to investigate and compare the metabolic profiles of different species ncl.res.inresearchgate.net. While these studies may not have focused solely on this compound, they demonstrate the applicability of these chemometric methods to analyze complex mixtures where this compound is a component. These approaches can help in understanding the relationships between the presence and concentration of this compound and other compounds within a sample and can be valuable for quality control, authentication, or chemotaxonomic studies.
The application of chemometrics to analytical data for this compound allows researchers to gain deeper insights into its occurrence and co-occurrence with other compounds in complex natural sources, facilitating more comprehensive and informative analysis than traditional univariate methods alone.
Structure Activity Relationship Sar Studies of Lophophorine and Its Derivatives
Qualitative and Quantitative Structure-Activity Relationship (QSAR) Modeling
Qualitative and Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models to correlate chemical structure with biological activity. QSAR models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict activity. ncl.res.inresearchgate.net
Computational Approaches for Predicting Biological Activities
Computational approaches, including QSAR modeling, are valuable tools in drug discovery and natural product research for predicting the potential biological activities of compounds. These methods can screen virtual libraries of molecules and prioritize those with a higher likelihood of possessing desired activities, saving time and resources compared to purely experimental methods. ncl.res.inresearchgate.netbmc-rm.orgrasayanjournal.co.incambridgemedchemconsulting.com While general computational methods exist for predicting biological activities based on structural similarity and known activity data, specific applications of these methods extensively detailed for lophophorine were not prominently found in the search results. bmc-rm.orgcambridgemedchemconsulting.com
Exploration of SAR Landscapes and Molecular Descriptors
Exploring SAR landscapes involves mapping the relationship between structural variations and biological responses. Molecular descriptors, which can be 1D, 2D, or 3D representations of molecular properties, are used to navigate these landscapes and identify key structural features that contribute to activity. ncl.res.inresearchgate.net Examples of molecular descriptors include properties like molecular weight, lipophilicity (XLogP), and topological surface area, which are computed for compounds like this compound. nih.govuni.lu While these descriptors for this compound are available, detailed studies specifically correlating these descriptors to the biological activities of this compound and its derivatives in a comprehensive SAR landscape analysis were not readily found.
Rational Design of Modified this compound Structures
Rational design of modified structures involves using the information gained from SAR and computational studies to intelligently design new compounds with improved properties. acs.orgnih.gov This is an iterative process that combines theoretical predictions with experimental validation. ncl.res.in
Optimization Strategies for Specific Biological Activities
Optimization strategies in rational design focus on enhancing specific biological activities, such as increasing potency at a target receptor or improving metabolic stability. researchgate.net This can involve making targeted structural changes based on SAR data and computational modeling to improve binding interactions or alter pharmacokinetic properties. While the principle of optimizing biological activities through rational design is well-established, specific published strategies detailing the optimization of this compound for particular biological activities were not extensively found.
In Silico Screening and Compound Prioritization
In silico screening involves using computational methods to virtually screen large databases of compounds for potential biological activity against a specific target. acs.orgncl.res.inrasayanjournal.co.in This allows for the prioritization of promising compounds for synthesis and experimental testing. This approach can be applied to identify potential this compound derivatives with predicted activity profiles. ncl.res.in However, specific examples of large-scale in silico screening efforts focused on identifying novel this compound derivatives were not a major theme in the search results.
Based on the available information, while this compound is a known alkaloid with some reported biological effects (though not primarily hallucinogenic in humans and noted for toxicity in animals) wikipedia.orgmdma.ch, detailed and comprehensive SAR studies specifically focused on this compound and its synthetic derivatives, utilizing advanced QSAR, fragment-based analysis, or extensive rational design strategies, are not readily apparent in the provided search results. Much of the literature discusses this compound in the context of the alkaloid mixture found in Lophophora cacti and its presence in biological samples. unodc.orgnih.govnih.govcore.ac.uktheses.czdmt-nexus.me
Future Directions and Research Opportunities
Integration of Omics Technologies in Alkaloid Research
The application of integrated omics technologies presents significant opportunities for advancing the understanding of alkaloid biosynthesis, including that of Lophophorine. Omics technologies encompass a suite of high-throughput techniques such as genomics, transcriptomics, proteomics, and metabolomics, which enable researchers to study biological systems on a large scale. nih.govmdpi.com
In the context of alkaloid research, transcriptomics can identify genes involved in the biosynthetic pathways by analyzing gene expression patterns in alkaloid-producing plants or tissues. wsu.eduresearchgate.netresearchgate.net Metabolomics, using techniques like UPLC-TOF-MS and MALDI-MS imaging, allows for the detection, identification, localization, and quantification of alkaloids and their precursors within plant tissues. wsu.eduresearchgate.netbohrium.com Proteomics can further contribute by identifying the enzymes that catalyze specific steps in the biosynthetic route. nih.govbohrium.com
Studies on other alkaloid-producing plants, such as Podophyllum species and Aconitum, have successfully employed multi-omics strategies to resolve complex metabolic pathways and identify genes correlated with alkaloid content. mdpi.comwsu.eduresearchgate.net For instance, integrating metabolomics and transcriptomics has helped establish gene-metabolite regulatory networks and identify hub genes involved in alkaloid biosynthesis. mdpi.com Applying similar integrated omics approaches to Lophophora species could provide a comprehensive understanding of the genetic and enzymatic machinery responsible for this compound production. This could involve sequencing the transcriptome of Lophophora williamsii and Lophophora diffusa, performing detailed metabolomic analysis of different plant parts (e.g., buttons and roots where this compound is detected), and correlating gene expression with alkaloid profiles. researchgate.netresearchgate.netnih.gov Such research can accelerate the identification of biosynthetic genes and biochemical pathways for secondary metabolites like this compound. mdpi.com
Advanced Computational Chemistry for this compound Research
Computational chemistry plays a crucial role in modern natural product research, offering insights into molecular properties, reaction mechanisms, and interactions with biological targets. For this compound, advanced computational chemistry techniques can be applied to several areas.
Quantum chemical studies can provide detailed information about the electronic structure, stability, and reactivity of the this compound molecule. Calculating molecular parameters, such as interatomic distances, can help understand potential intermolecular interactions, including hydrogen bonding, which might be relevant for its interaction with biological molecules or potential sites of action. mdma.ch
Molecular docking and dynamics simulations can be employed to predict the binding affinity and interaction modes of this compound with potential protein targets. Although this compound's exact mechanism of action is not fully understood, and it has been reported to lack hallucinogenic effects in humans, it has shown some biological activities in animal studies and limited human observations, such as causing vasodilation and headache at certain doses. wikipedia.orgontosight.ainih.gov Computational studies could help explore potential interactions with enzymes like monoamine oxidase A (MAO-A), for which some tetrahydroisoquinoline alkaloids have shown moderate inhibitory activity. nih.govacs.org Furthermore, investigating its interactions with various receptors, even if not the primary psychoactive targets like serotonin (B10506) 5-HT2A receptors that mescaline interacts with, could reveal other potential pharmacological activities or explain observed physiological effects. nih.govacs.orgontosight.ai
Predictive modeling based on quantitative structure-activity relationships (QSAR) could also be utilized. By analyzing the structural features of this compound and its known derivatives (if any have been studied for specific activities), QSAR models could help predict the potential activities of novel this compound analogs or guide the design of synthetic derivatives with desired properties.
Potential for this compound as a Research Scaffold for Novel Biochemical Probes
Natural products, including alkaloids, have historically served as valuable scaffolds for the development of new drugs and biochemical probes. nih.gov A "scaffold" in this context refers to the core chemical structure upon which modifications can be made to create a library of related compounds with potentially altered or improved biological activities. medchemexpress.comfrontiersin.orglibguides.com
While this compound itself may not possess significant psychoactive properties in humans, its unique tetrahydroisoquinoline structure could serve as a research scaffold for the synthesis of novel compounds. wikipedia.org Modifications to different parts of the this compound molecule could yield derivatives with altered solubility, metabolic stability, target selectivity, or biological effects. For example, structural variations could be explored to investigate interactions with different receptor subtypes, enzymes, or transporters.
These synthetic derivatives could be used as biochemical probes to investigate specific biological pathways or targets. Biochemical probes are small molecules that selectively interact with biological macromolecules (like proteins or nucleic acids) to study their function in cells or organisms. Developing this compound-based probes could aid in understanding the complex interactions of tetrahydroisoquinoline alkaloids with biological systems, potentially revealing new insights into neurological processes, enzymatic activities, or other cellular functions.
Q & A
Q. What are the primary pharmacological activities of Lophophorine, and what experimental models are used to assess them?
this compound exhibits eclamptogenic (seizure-inducing) and respiratory stimulant properties, as demonstrated in early pharmacological studies . To evaluate these activities, researchers typically employ:
- In vitro assays : Receptor-binding studies to identify molecular targets (e.g., neurotransmitter receptors).
- In vivo models : Animal studies (e.g., rabbits) for dose-response analysis, with LD50 values (15–20 mg/kg in rabbits via IV administration) providing toxicity benchmarks .
- Controls : Comparative studies with structurally related alkaloids to isolate this compound-specific effects. Methodological rigor requires adherence to standardized protocols for dose administration, physiological monitoring, and ethical guidelines for animal studies .
Q. How is this compound synthesized or extracted from natural sources, and what purity criteria are essential for research use?
this compound is primarily isolated from Lophophora williamsii using solvent extraction (e.g., ethanol or chloroform) followed by chromatographic purification (e.g., column chromatography). Key considerations include:
- Purity validation : NMR, HPLC-MS, and melting point analysis to confirm chemical identity and ≥95% purity .
- Reproducibility : Detailed documentation of extraction parameters (solvent ratios, temperature, time) to enable replication .
- Natural vs. synthetic : While natural extraction is common, synthetic routes (e.g., total synthesis) are limited and require optimization for scalability .
Advanced Research Questions
Q. What experimental design strategies can address conflicting data on this compound’s efficacy across studies?
Discrepancies in efficacy data often stem from variability in:
- Dose regimens : Standardizing dose ranges (e.g., 5–20 mg/kg) and administration routes (oral vs. intravenous) to ensure comparability .
- Model systems : Validating animal models (e.g., seizure induction protocols) against human pathophysiology .
- Data analysis : Applying meta-analytical frameworks (e.g., PRISMA guidelines) to systematically evaluate heterogeneity and bias in existing literature . Researchers should pre-register study protocols and share raw data to enhance transparency .
Q. How can researchers optimize in vitro assays to study this compound’s receptor interactions while minimizing off-target effects?
Advanced methodologies include:
- High-throughput screening (HTS) : Using ligand-binding assays (e.g., radioligand displacement) to identify primary targets .
- Selectivity profiling : Cross-testing against related receptors (e.g., adrenergic vs. dopaminergic receptors) to rule out nonspecific binding .
- Computational modeling : Molecular docking simulations to predict binding affinities and guide wet-lab experiments . Negative controls (e.g., receptor knockout models) are critical to validate specificity .
Q. What are the challenges in correlating this compound’s in vitro activity with in vivo outcomes, and how can they be mitigated?
Key challenges include:
- Bioavailability : Poor solubility or metabolic instability may reduce in vivo efficacy. Solutions include prodrug design or nanoparticle delivery systems .
- Species differences : Pharmacokinetic profiling across species (e.g., rodents vs. primates) to identify translationally relevant models .
- Endpoint selection : Using multimodal readouts (e.g., EEG for seizure activity, blood gas analysis for respiratory effects) to capture comprehensive pharmacodynamic data .
Methodological Frameworks for Rigorous Research
Q. How should researchers formulate hypotheses and design experiments to investigate this compound’s mechanism of action?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Pilot studies to assess resource requirements (e.g., compound availability, ethical approvals) .
- Novelty : Literature gap analysis using tools like scoping reviews to identify underexplored targets (e.g., mitochondrial effects) .
- Ethics : Compliance with institutional guidelines for animal welfare and data integrity .
Q. What strategies are effective for synthesizing fragmented data on this compound’s pharmacological profile into a cohesive research narrative?
- Systematic reviews : Follow PRISMA guidelines to aggregate and critically appraise evidence, with emphasis on resolving contradictions through subgroup analysis (e.g., dose-dependent effects) .
- Data triangulation : Combine biochemical, behavioral, and clinical data to construct mechanistic hypotheses .
- Collaborative networks : Partner with phytochemistry and neuroscience labs to integrate multidisciplinary perspectives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
